![molecular formula C20H18N4O6S2 B13958857 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French] CAS No. 37419-58-2](/img/structure/B13958857.png)
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is a chemical compound with the molecular formula C10H14N4O4S. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves the reaction of theophylline with 2-thiophenecarboxylic acid and 2,3-dihydroxypropylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted theophylline derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and relaxation of smooth muscles. Additionally, it acts as an adenosine receptor antagonist, reducing bronchoconstriction and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator effects.
Caffeine: Another methylxanthine with stimulant and bronchodilator properties.
Uniqueness
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is unique due to its dual action as a bronchodilator and its ability to inhibit phosphodiesterase. This makes it more effective in treating respiratory conditions compared to other similar compounds .
Propiedades
Número CAS |
37419-58-2 |
|---|---|
Fórmula molecular |
C20H18N4O6S2 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(thiophene-2-carbonyloxy)propyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6S2/c1-22-16-15(17(25)23(2)20(22)28)24(11-21-16)9-12(30-19(27)14-6-4-8-32-14)10-29-18(26)13-5-3-7-31-13/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
IIEXVOUMGZOGQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


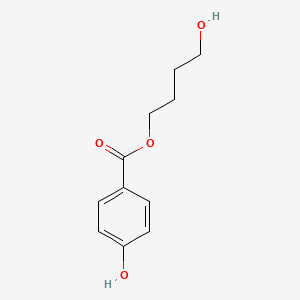
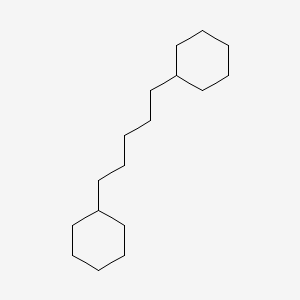
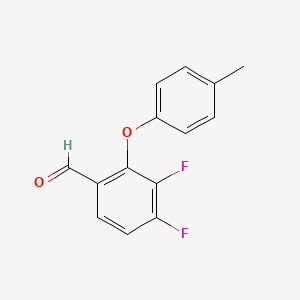


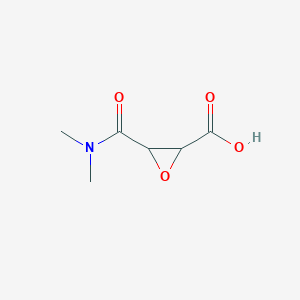
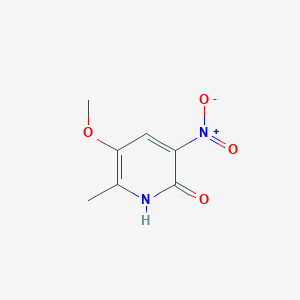
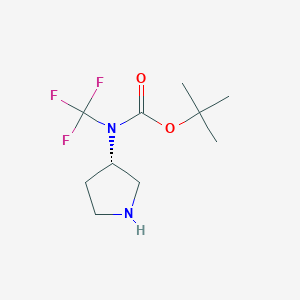
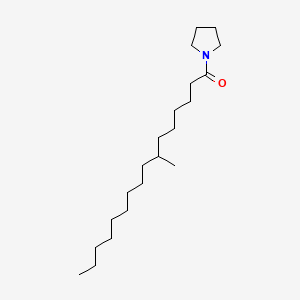
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
